![molecular formula C18H17ClN6O3 B2737125 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 941998-70-5](/img/structure/B2737125.png)
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar 1,2,4-triazine derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . This structure is further substituted with various functional groups, including a 4-chlorophenyl group, an oxoethyl group, and three methyl groups.Chemical Reactions Analysis
The synthesis of azolo[1,2,4]triazines involves the construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .科学的研究の応用
PET Ligands for 5-HT1A Receptors
Researchers have explored tetrazolo[1,5-b][1,2,4]triazine derivatives as novel PET ligands for the 5-HT1A receptor. One specific compound, which combines a tetrazolo[1,2,4]triazine core with a piperazine moiety, has shown promise in this context. PET (positron emission tomography) imaging is crucial for studying neuroreceptor distribution in the brain, and ligands like this one play a vital role in visualizing serotonin receptors. Such ligands contribute to our understanding of neurobiology and may have applications in diagnosing and monitoring neurological disorders .
Thermal Stability Studies
The thermal properties of tetrazolo[1,5-b][1,2,4]triazine derivatives have been investigated. Notably, the absence of just one chlorine atom in the structure significantly reduces the melting temperature of certain compounds. These studies provide valuable insights into the stability and behavior of these molecules under varying temperature conditions .
Synthesis of Azolo[1,2,4]Triazines
Enamines and their equivalent enolates have been explored as synthons for accessing 4-unsubstituted azolo[5,1-c][1,2,4]-triazines . These compounds are of interest due to their potential applications in various fields. Researchers have developed methods to obtain these derivatives, which can serve as building blocks for further studies and applications .
Materials Science and Nanotechnology
Given their stability and functional groups, tetrazolo[1,5-b][1,2,4]triazines could find applications in materials science and nanotechnology. Their robustness and potential for modification make them interesting candidates for designing new materials, sensors, or drug delivery systems.
作用機序
Safety and Hazards
将来の方向性
The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo[1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .
特性
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O3/c1-10-8-24-14-15(22(2)18(28)23(3)16(14)27)20-17(24)25(21-10)9-13(26)11-4-6-12(19)7-5-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUIZGDPEXKAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


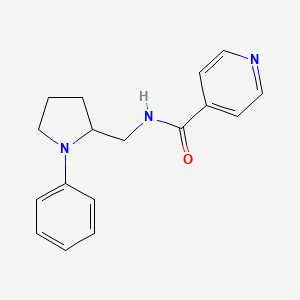
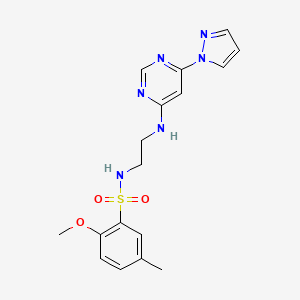

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737049.png)
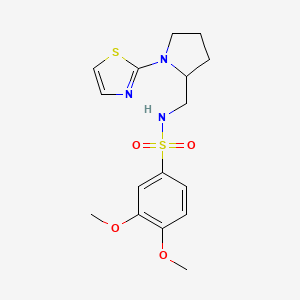
![4-[butyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2737052.png)
![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2737054.png)
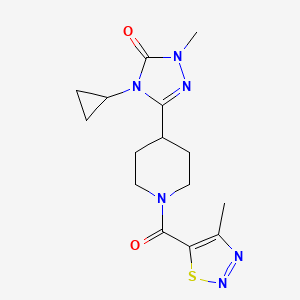
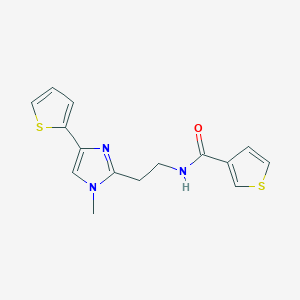
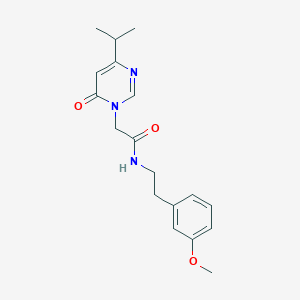
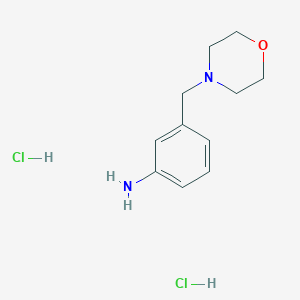
![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2737061.png)
![Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate](/img/structure/B2737064.png)